molecular formula C11H11ClN2O2 B6159195 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid CAS No. 1379832-13-9

2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid

Cat. No.: B6159195
CAS No.: 1379832-13-9
M. Wt: 238.7
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Description

2-Amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, characterized by the presence of an amino group and a chloro-substituted indole ring, has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include 5-chloroindole and an appropriate amino acid precursor. The reaction is usually carried out under reflux conditions with methanesulfonic acid in methanol, yielding the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(5-chloro-1H-indol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form quinonoid structures.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration with nitric acid.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-Amino-3-(5-chloro-1H-indol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating indole-related biochemistry.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting gene expression. The exact pathways depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

    Tryptophan: An essential amino acid with an indole ring, similar in structure but without the chloro substitution.

    Indole-3-acetic acid: A plant hormone with an indole ring, used in plant growth regulation.

    5-Chloroindole: A simpler indole derivative without the amino acid side chain.

Uniqueness: 2-Amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is unique due to the combination of the chloro-substituted indole ring and the amino acid side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1379832-13-9

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.7

Purity

0

Origin of Product

United States

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